molecular formula C14H17N3O4S B12492133 N-(2-methylcyclohexyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

N-(2-methylcyclohexyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B12492133
M. Wt: 323.37 g/mol
InChI Key: BMJXEDUTWJFNRT-UHFFFAOYSA-N
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Description

3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione is a complex organic compound that features a benzothiazole core substituted with a nitro group and an amino group attached to a methylcyclohexyl ring

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C14H17N3O4S/c1-9-4-2-3-5-12(9)15-14-11-7-6-10(17(18)19)8-13(11)22(20,21)16-14/h6-9,12H,2-5H2,1H3,(H,15,16)

InChI Key

BMJXEDUTWJFNRT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N=C2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Amination: The amino group can be introduced by reacting the nitrobenzothiazole intermediate with 2-methylcyclohexylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 3-[(2-Methylcyclohexyl)amino]-6-amino-1,2-benzothiazole-1,1-dione.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the original compound.

Scientific Research Applications

3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological macromolecules. The benzothiazole core provides a rigid framework that can fit into specific binding sites, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexylamine: A simpler amine that lacks the benzothiazole core and nitro group.

    6-Nitrobenzothiazole: Contains the benzothiazole core and nitro group but lacks the amino substitution.

    Benzothiazole-1,1-dione: The parent compound without any substitutions.

Uniqueness

3-[(2-Methylcyclohexyl)amino]-6-nitro-1,2-benzothiazole-1,1-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and amino groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various applications.

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